molecular formula C16H13ClF2N2O4 B11514645 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione

Cat. No.: B11514645
M. Wt: 370.73 g/mol
InChI Key: ANENHNHLHYYZDT-UHFFFAOYSA-N
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Description

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a chloro-difluoro-methoxy phenyl group, a furan-2-ylmethyl amino group, and a pyrrolidine-2,5-dione core.

Preparation Methods

The synthesis of 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chloro-difluoro-methoxy phenyl intermediate, followed by the introduction of the furan-2-ylmethyl amino group, and finally, the formation of the pyrrolidine-2,5-dione core. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: This compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine core and may have similar biological activities or chemical properties.

    Furan derivatives: These compounds contain the furan ring and may exhibit similar reactivity or applications in organic synthesis.

    Chloro-difluoro-methoxy phenyl compounds: These compounds feature the chloro-difluoro-methoxy phenyl group and may have similar chemical reactivity or biological activities

Properties

Molecular Formula

C16H13ClF2N2O4

Molecular Weight

370.73 g/mol

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13ClF2N2O4/c17-16(18,19)25-11-5-3-10(4-6-11)21-14(22)8-13(15(21)23)20-9-12-2-1-7-24-12/h1-7,13,20H,8-9H2

InChI Key

ANENHNHLHYYZDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)Cl)NCC3=CC=CO3

Origin of Product

United States

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